molecular formula C12H16O B1322015 3-(4-isopropylphenyl)-2-propen-1-ol CAS No. 274907-08-3

3-(4-isopropylphenyl)-2-propen-1-ol

Cat. No.: B1322015
CAS No.: 274907-08-3
M. Wt: 176.25 g/mol
InChI Key: BEGXKHKITNIPEP-ONEGZZNKSA-N
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Description

3-(4-isopropylphenyl)-2-propen-1-ol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a hydroxyl group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-isopropylphenyl)-2-propen-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-isopropylphenyl)-2-propen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry: 3-(4-isopropylphenyl)-2-propen-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)-2-propen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-(4-isopropylphenyl)-2-propen-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a propenyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXKHKITNIPEP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620850
Record name (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274907-08-3
Record name (2E)-3-[4-(1-Methylethyl)phenyl]-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274907-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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